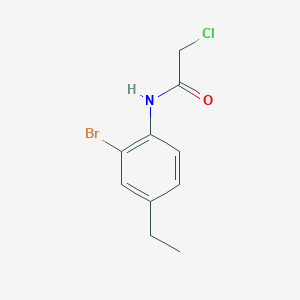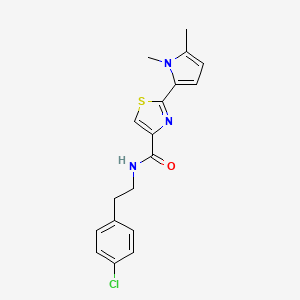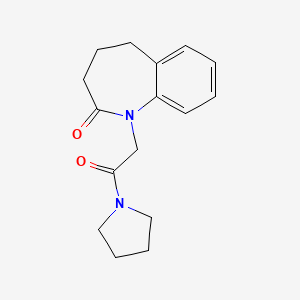
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide, also known as BEPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
The potential applications of N-(2-bromo-4-ethylphenyl)-2-chloroacetamide in scientific research are vast and varied. One of the most significant applications is in the field of organic synthesis, where N-(2-bromo-4-ethylphenyl)-2-chloroacetamide is used as a building block for the synthesis of various compounds. N-(2-bromo-4-ethylphenyl)-2-chloroacetamide has also been used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-ethylphenyl)-2-chloroacetamide is not yet fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the development of cancer and inflammation. N-(2-bromo-4-ethylphenyl)-2-chloroacetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(2-bromo-4-ethylphenyl)-2-chloroacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-(2-bromo-4-ethylphenyl)-2-chloroacetamide has also been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-bromo-4-ethylphenyl)-2-chloroacetamide for lab experiments is its ease of synthesis. N-(2-bromo-4-ethylphenyl)-2-chloroacetamide can be synthesized using relatively simple and inexpensive reagents, making it an attractive option for researchers. However, one of the limitations of N-(2-bromo-4-ethylphenyl)-2-chloroacetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2-bromo-4-ethylphenyl)-2-chloroacetamide. One potential direction is the development of new drugs based on N-(2-bromo-4-ethylphenyl)-2-chloroacetamide for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of N-(2-bromo-4-ethylphenyl)-2-chloroacetamide and its potential targets in cancer and inflammation. Additionally, the synthesis of new derivatives of N-(2-bromo-4-ethylphenyl)-2-chloroacetamide with improved solubility and bioactivity could also be explored.
Synthesis Methods
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide is synthesized through a reaction between 2-bromo-4-ethylphenol and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields N-(2-bromo-4-ethylphenyl)-2-chloroacetamide as a white solid with a melting point of 85-87°C.
properties
IUPAC Name |
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-2-7-3-4-9(8(11)5-7)13-10(14)6-12/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOAUXYSEPDVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-ethylphenyl)-2-chloroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)
![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)

![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)


![3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B7549063.png)
![N-(3-methoxybenzyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B7549071.png)
![N-{2-[5-(1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-methoxy-N-methylacetamide](/img/structure/B7549077.png)
![(3-methyl-2-thienyl)[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]methanone](/img/structure/B7549084.png)

![2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)
![4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)
